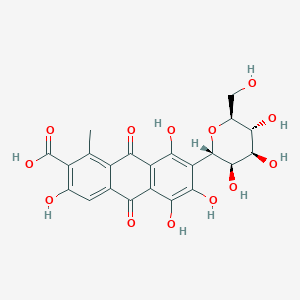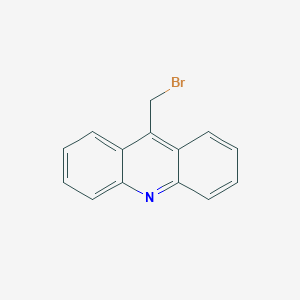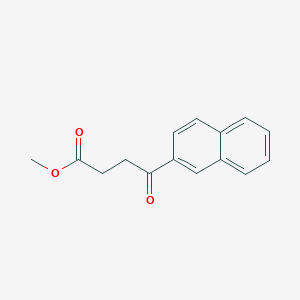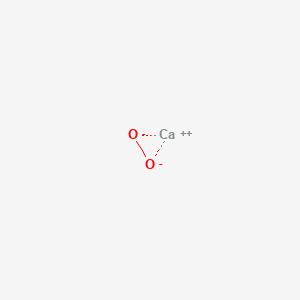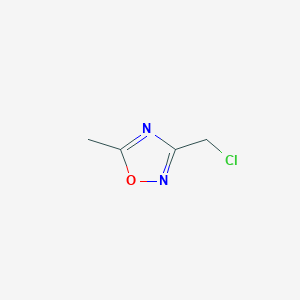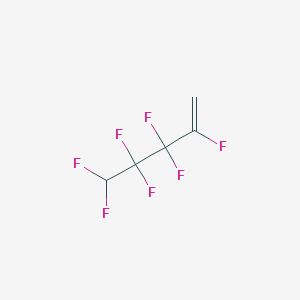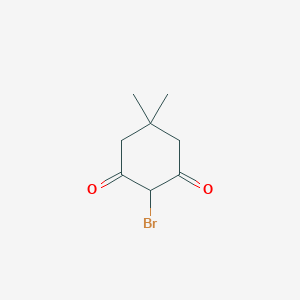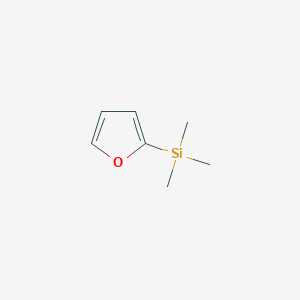
2-三甲基硅基呋喃
描述
2-Trimethylsilylfuran, also known as 2-TMSF, is a heterocyclic compound containing a sulfur atom and a silicon atom. It is a colorless, water-soluble liquid with a boiling point of 155°C and a melting point of -20°C. It is a useful reagent in organic synthesis, and has been studied for its potential applications in biochemistry, physiology, and drug development.
科学研究应用
合成和化学反应:
- 通过处理环氧羰基化合物可以制备2-取代-4-三甲基硅基呋喃,这是一种用于合成各种化学品的方法 (Kang, JongSun, Hwang, & Jyung, 1994)。
- 3-溴-2-三甲基硅基-1-丙烯对亲电试剂的反应性使得2-取代-4-三甲基硅基呋喃的合成变得简短,突显了其在促进功能化乙烯硅烷合成中的作用 (Knockel & Normant, 1984)。
- 使用锂化的5-(三甲基硅基)呋喃基苯硫醚或相应的二苯硫缩醛,展示了一种高效的方法,可将丁烯内酯基引入各种亲电试剂,这对于在氧化硅基呋喃基团之后进行加成或取代反应具有重要意义 (Takano, Yasuda, Urabe, & Kuwajima, 1985)。
光谱学和量子研究:
- 对甲基、叔丁基和三甲基硅基呋喃,包括2-三甲基硅基呋喃的紫外光电子光谱和CNDO/S量子化学计算显示了对电子密度和分子行为的系统影响 (Veszprémi, Nyulászi, & Nagy, 1987)。
- 对各种三甲基硅基化合物,包括与2-三甲基硅基呋喃相关的化合物,进行29Si和13C核磁共振研究有助于了解取代基电负性对化学位移和耦合常数的影响 (Harris & Kimber, 1975)。
光化学研究:
- 使用从头算方法研究了2-三甲基硅基呋喃和其他呋喃衍生物的光化学异构化反应,这对于理解这些化合物的光化学行为至关重要 (d'Auria, 2000)。
生物学和药物应用:
- 合成和研究2-乙酰-5-三甲基硅基硫代呋喃及其肟的细胞毒活性显示了在药物化学中的潜在应用,其中分析了这些化合物的结构特性对生物活性的影响 (Lukevics et al., 2006)。
安全和危害
属性
IUPAC Name |
furan-2-yl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OSi/c1-9(2,3)7-5-4-6-8-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWRZEKRKZRDRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166318 | |
| Record name | 2-Furyltrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1578-33-2 | |
| Record name | 2-Furyltrimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furyltrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main synthetic applications of 2-Trimethylsilylfuran in organic chemistry?
A1: 2-Trimethylsilylfuran serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of both the furan ring and the trimethylsilyl group.
- Diels-Alder Reactions: The furan ring acts as a diene in Diels-Alder reactions, allowing for the construction of more complex bicyclic structures. For instance, 2-Trimethylsilylfuran reacts with dimethyl acetylenedicarboxylate to yield 3,4-Bis(methoxycarbonyl)-2-trimethylsilylfurans [, ].
- Precursor to γ-Hydroxybutenolides: 2-Trimethylsilylfuran undergoes photosensitized oxygenation to yield γ-hydroxybutenolides regiospecifically [, ]. This transformation is particularly useful in natural product synthesis, as the γ-hydroxybutenolide moiety is present in various biologically active compounds [].
Q2: Are there studies on the reaction kinetics of 2-Trimethylsilylfuran with organometallic cations?
A3: Yes, kinetic studies have been conducted on the reaction of 2-Trimethylsilylfuran with the organometallic cation [Fe(CO)3(1–5-η-C6H7)]+ []. The reaction follows a second-order rate law, suggesting an electrophilic attack by the cation on 2-Trimethylsilylfuran as the rate-determining step. Interestingly, 2-Trimethylsilylfuran exhibits higher reactivity towards this cation compared to unsubstituted furan, further highlighting the activating effect of the trimethylsilyl group.
Q3: What are the potential advantages of using 2-Trimethylsilylfuran as a precursor to γ-hydroxybutenolides compared to other methods?
A3: The photosensitized oxygenation of 2-Trimethylsilylfuran offers several advantages for γ-hydroxybutenolide synthesis:
- Regiospecificity: The reaction proceeds with high regioselectivity, yielding exclusively the desired γ-hydroxybutenolide isomer [, ].
Q4: Can computational chemistry methods be employed to study the photochemical isomerization of 2-Trimethylsilylfuran?
A5: Yes, computational chemistry methods, particularly ab initio calculations, have been successfully applied to investigate the photochemical isomerization of furan derivatives, including 2-Trimethylsilylfuran []. These calculations provide insights into the potential energy surfaces of the ground and excited states, helping to elucidate the reaction mechanisms and predict the product distribution.
Q5: How does the structure of 2-Trimethylsilylfuran impact its stability and handling?
A6: 2-Trimethylsilylfuran is sensitive to acidic conditions, undergoing hydrolysis or desilylation []. Therefore, it is recommended to store it at low temperatures (-20°C or below) under anhydrous conditions over potassium carbonate to prevent degradation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

